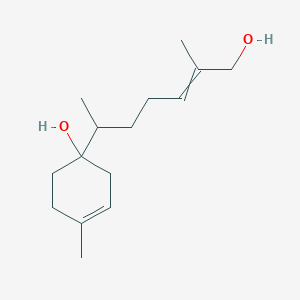
1-(7-Hydroxy-6-methylhept-5-en-2-yl)-4-methylcyclohex-3-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-Hydroxy-6-methylhept-5-en-2-yl)-4-methylcyclohex-3-en-1-ol is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with a hydroxy group and a methyl group
Métodos De Preparación
The synthesis of 1-(7-Hydroxy-6-methylhept-5-en-2-yl)-4-methylcyclohex-3-en-1-ol can be achieved through several synthetic routes One common method involves the use of a Diels-Alder reaction followed by functional group modifications The reaction conditions typically include the use of a dienophile and a diene under controlled temperature and pressure to form the cyclohexene ring
Industrial production methods may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum may be employed to facilitate the hydrogenation and dehydrogenation steps required for the synthesis of this compound.
Análisis De Reacciones Químicas
1-(7-Hydroxy-6-methylhept-5-en-2-yl)-4-methylcyclohex-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form a saturated cyclohexane derivative using hydrogen gas in the presence of a metal catalyst.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or lithium diisopropylamide.
Major products formed from these reactions include ketones, aldehydes, and substituted cyclohexene derivatives.
Aplicaciones Científicas De Investigación
1-(7-Hydroxy-6-methylhept-5-en-2-yl)-4-methylcyclohex-3-en-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical products, including polymers and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(7-Hydroxy-6-methylhept-5-en-2-yl)-4-methylcyclohex-3-en-1-ol involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also interact with cellular membranes, altering their properties and affecting cell signaling pathways.
Comparación Con Compuestos Similares
Similar compounds to 1-(7-Hydroxy-6-methylhept-5-en-2-yl)-4-methylcyclohex-3-en-1-ol include:
- 1-(7-Hydroxy-6-methylhept-5-en-2-yl)-7-methoxy-3a-methyl-3,5,6,7,9,9a-hexahydrocyclopenta[b]chromen-8-one
- 1-(7-hydroxy-6-methylhept-5-en-2-yl)-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,4H,5H,5aH,8H,9H,11H-cyclopenta[a]phenanthrene-7,10-dione
These compounds share structural similarities but differ in their functional groups and ring structures, which can lead to variations in their chemical reactivity and biological activity
Propiedades
Número CAS |
189371-57-1 |
|---|---|
Fórmula molecular |
C15H26O2 |
Peso molecular |
238.37 g/mol |
Nombre IUPAC |
1-(7-hydroxy-6-methylhept-5-en-2-yl)-4-methylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C15H26O2/c1-12-7-9-15(17,10-8-12)14(3)6-4-5-13(2)11-16/h5,7,14,16-17H,4,6,8-11H2,1-3H3 |
Clave InChI |
KNGVJRHBQKQKMD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC(CC1)(C(C)CCC=C(C)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-chlorophenyl)sulfonylamino]-N-(naphthalen-1-ylmethylideneamino)benzamide](/img/structure/B14242247.png)
![2-[1-(4-Nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B14242260.png)
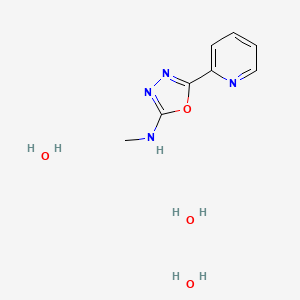

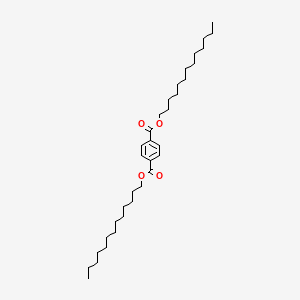
![2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride](/img/structure/B14242288.png)
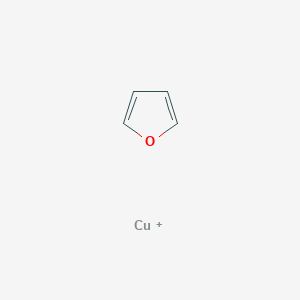



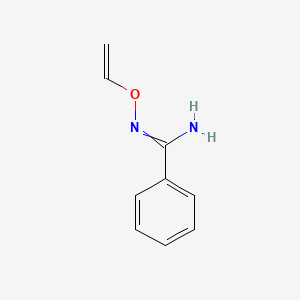
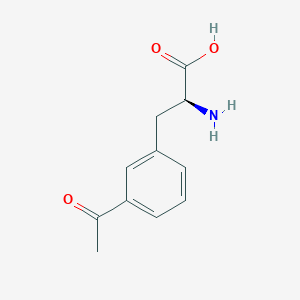
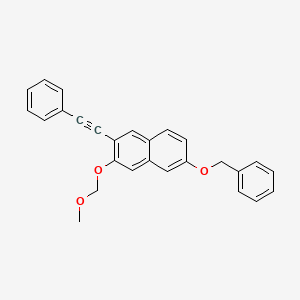
![2-Hexanone, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14242334.png)
